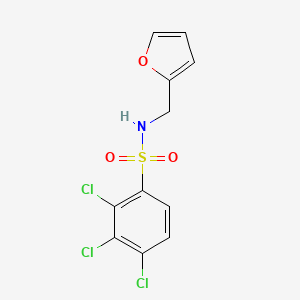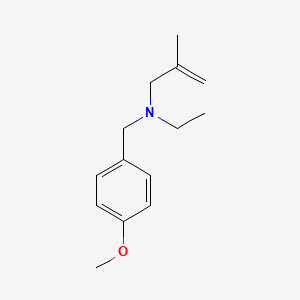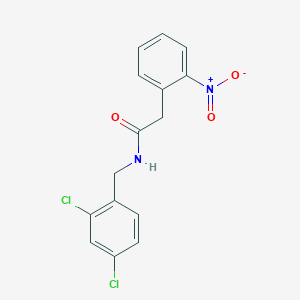
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide, also known as TFB, is a chemical compound that has been widely researched for its potential applications in various fields. TFB is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have some side effects, including liver toxicity and gastrointestinal disturbances.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be difficult to handle due to its high toxicity, and proper safety precautions must be taken when working with this compound.
Future Directions
There are several future directions for research on 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide. One area of interest is the development of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is a promising compound that has shown potential in the field of cancer treatment. Its cytotoxic effects on cancer cells, combined with its minimal toxicity in normal cells, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide product can be purified through recrystallization or column chromatography.
Scientific Research Applications
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been extensively researched for its potential applications in the field of cancer treatment. Studies have shown that 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to inhibit the growth of tumor cells in animal models.
properties
IUPAC Name |
2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO3S/c12-8-3-4-9(11(14)10(8)13)19(16,17)15-6-7-2-1-5-18-7/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXROMDCDMEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)

![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)


![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)